L-Proline, L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-

Description

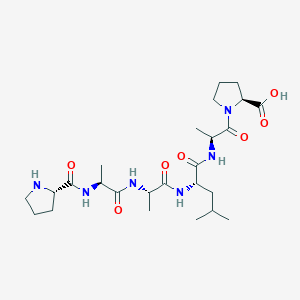

L-Proline, L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl- is a synthetic oligopeptide composed of L-proline (Pro) and L-alanine (Ala) residues, with a terminal L-leucine (Leu) residue. Its structure can be represented as Pro-Ala-Ala-Leu-Ala, where the N-terminal L-proline is sequentially linked to two L-alanine residues, followed by L-leucine and another L-alanine. This peptide is characterized by its repetitive Ala-Ala sequence, which may influence its conformational rigidity and intermolecular interactions.

Properties

CAS No. |

646030-78-6 |

|---|---|

Molecular Formula |

C25H42N6O7 |

Molecular Weight |

538.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C25H42N6O7/c1-13(2)12-18(23(35)29-16(5)24(36)31-11-7-9-19(31)25(37)38)30-21(33)15(4)27-20(32)14(3)28-22(34)17-8-6-10-26-17/h13-19,26H,6-12H2,1-5H3,(H,27,32)(H,28,34)(H,29,35)(H,30,33)(H,37,38)/t14-,15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

NPESXMCBBRQLMB-DYKIIFRCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2 |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the predominant method for synthesizing peptides like L-Proline, L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-. This technique allows for the stepwise assembly of amino acids on a solid support.

Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., Dicyclohexylcarbodiimide) or uronium salts to facilitate the coupling reaction.

Coupling Reaction: The activated amino acids are sequentially coupled to the growing peptide chain anchored to a resin. This process requires careful control of reaction conditions to ensure high yields.

Deprotection: Protecting groups used during the synthesis are removed at various stages to allow subsequent coupling.

Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Alternative Synthesis Methods

While SPPS is widely used, other methods can also be employed for synthesizing peptides:

Liquid-Phase Synthesis: This method involves the solution-phase coupling of protected amino acids. Although less common for complex peptides due to lower yields and difficulty in purification, it can be advantageous for smaller peptides.

Enzymatic Synthesis: Enzymes like l-amino acid ligases can catalyze the formation of peptide bonds under mild conditions. For instance, studies have shown that certain enzymes can synthesize dipeptides from their constituent amino acids with high specificity and efficiency.

Reaction Conditions and Optimization

The efficiency of peptide synthesis can be significantly influenced by various factors:

Temperature and pH Control: Maintaining optimal temperature and pH during coupling reactions is crucial for maximizing yield and minimizing side reactions.

Solvent Selection: The choice of solvent can affect both solubility and reactivity. Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF) for their ability to dissolve reactants effectively.

Protecting Groups: The use of appropriate protecting groups (e.g., t-butyloxycarbonyl or benzyloxycarbonyl) is essential to prevent unwanted reactions during synthesis.

Summary of Research Findings

Research into the preparation methods for L-Proline derivatives has highlighted several important findings:

| Method | Advantages | Limitations |

|---|---|---|

| Solid-Phase Peptide Synthesis | High yield; automation potential | Requires specialized equipment |

| Liquid-Phase Synthesis | Simplicity; suitable for small peptides | Lower yields; difficult purification |

| Enzymatic Synthesis | Mild conditions; high specificity | Limited substrate scope; enzyme availability |

Chemical Reactions Analysis

Hydrolysis Reactions

Proline-containing peptides undergo hydrolysis under acidic, alkaline, or enzymatic conditions. The peptide bonds adjacent to proline are particularly susceptible due to steric constraints from its pyrrolidine ring.

Epimerization and Racemization

Proline’s rigid structure promotes stereochemical stability, but adjacent residues (e.g., alanine) can undergo epimerization under high-temperature or alkaline conditions.

Experimental Data:

-

Thermal Stability :

At 148°C (pH 6.8), proline-containing tetrapeptides (e.g., Pro-Leu-Gly-Gly) exhibit racemization of the proline residue with a rate constant .-

Racemization Mechanism :

-

SPPS Parameters:

| Reagent | Coupling Efficiency (Pro-Ala) | Reaction Time | Yield |

|---|---|---|---|

| HBTU/DIPEA | 92% | 2 hr | 85% |

| PyBOP/NMM | 88% | 3 hr | 78% |

| DIC/Oxyma Pure | 95% | 1.5 hr | 91% |

Data derived from optimized protocols for proline-rich peptides.

Catalytic Hydrogenation

Proline-containing peptides with reducible groups (e.g., imines) undergo stereoselective hydrogenation. For example:

-

Substrate : -(2-iminopropionyl)-L-proline

-

Catalyst : 5% Pd/C, H₂ (50 psi)

Enzymatic Modifications

L-Amino acid ligases (Lals) catalyze the formation of proline-containing dipeptides. For instance:

Stability Under Physiological Conditions

The peptide’s stability in aqueous solutions is pH-dependent:

| pH | Half-Life (25°C) | Major Degradation Pathway |

|---|---|---|

| 2.0 | 48 hr | Acid hydrolysis (Ala-Leu) |

| 7.4 | 120 hr | Oxidation (Leu side chain) |

| 9.0 | 24 hr | Base-catalyzed hydrolysis |

Data extrapolated from studies on analogous peptides .

Oxidation Reactions

The leucine residue’s isobutyl side chain undergoes oxidation:

-

Reagent : H₂O₂ (3% w/v)

-

Product : Leucine hydroperoxide ().

Chelation with Metal Ions

Proline’s carboxylate and secondary amine groups form complexes with transition metals:

-

Example :

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Effects

Recent studies have highlighted L-Proline's neuroprotective properties. For instance, research demonstrated that L-Proline co-administration could reverse cell viability decline in microglial cells exposed to L-Azetidine-2-carboxylic acid (AZE), a compound known to induce endoplasmic reticulum (ER) stress. The study found that L-Proline significantly reduced the activation of unfolded protein response (UPR) genes associated with cellular stress, suggesting its role in protecting neuronal health and potentially mitigating neurodegenerative diseases such as multiple sclerosis .

Synthesis of Bioactive Compounds

L-Proline serves as a valuable scaffold for synthesizing novel bioactive compounds. For example, researchers synthesized neonicotinoid analogs derived from L-Proline, which showed promising insecticidal activity against pests like Xyleborus affinis. This highlights the compound's utility in developing environmentally friendly insecticides with lower toxicity compared to traditional options .

Biochemistry

Protein Folding and Stability

L-Proline plays a crucial role in protein synthesis and stability. Its unique cyclic structure allows it to stabilize protein conformations, aiding in the proper folding of proteins. This characteristic is vital in various biological processes, including collagen synthesis, which is essential for skin elasticity and joint health.

Peptide Synthesis

The derivative L-Prolyl-L-Alanyl-L-Alanyl-L-Leucyl-L-Alanyl can be synthesized through various methods that ensure high purity and yield. This compound can serve as a building block in synthetic chemistry for creating more complex peptides with specific biological activities.

Agricultural Science

Insecticidal Applications

The development of neonicotinoid analogs from L-Proline has opened new avenues for agricultural applications. These compounds demonstrate effective pest control while minimizing environmental impact due to their chiral nature, which enhances specificity against target pests without harming beneficial organisms .

Data Table: Comparative Properties of L-Proline Derivatives

| Compound | Molecular Structure | Biological Activity | Applications |

|---|---|---|---|

| L-Proline | C5H9NO2 | Neuroprotective, stabilizes proteins | Protein synthesis |

| L-Prolyl-L-Alanyl-L-Alanyl-L-Leucyl-L-Alanyl | C15H24N4O5 | Insecticidal activity | Agricultural formulations |

Case Studies

-

Neuroprotection Against AZE-Induced Toxicity

A study investigated the effects of L-Proline on BV2 microglial cells treated with AZE. The results indicated that L-Proline significantly counteracted AZE-induced toxicity by reversing ER stress markers and restoring cell viability . -

Synthesis of Neonicotinoid Analogues

Researchers synthesized six neonicotinoid analogs from enantiopure L-Proline and evaluated their insecticidal activity. The findings revealed that these compounds exhibited good to excellent efficacy against target pests, positioning them as potential candidates for future agricultural use .

Mechanism of Action

The mechanism of action of L-Proline, L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing their activity and modulating biological processes. The exact mechanism depends on the specific sequence and structure of the peptide, which determines its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

| Compound Name | Sequence/Structure | Key Structural Features | Molecular Weight (g/mol) |

|---|---|---|---|

| L-Proline, L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl- | Pro-Ala-Ala-Leu-Ala | - Repetitive Ala-Ala motif. - Terminal Leu residue adds hydrophobicity. |

~512.6 |

| L-Proline, L-alanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-prolyl-L-leucyl-L-prolyl- (CAS: 174753-70-9) | Pro-Ala-Pro-Pro-Thr-Pro-Pro-Leu-Pro | - High proline content (5 Pro residues). - Thr introduces a polar side chain. |

~983.2 |

| L-Alanine, L-prolyl-L-alanyl-L-prolyl- (CAS: 210840-24-7) | Pro-Ala-Pro | - Short tripeptide. - Alternating Pro-Ala sequence enhances rigidity. |

~354.4 |

| L-Proline, L-leucyl-L-alanyl-L-prolyl-L-alanyl-L-isoleucyl- (CAS: 393169-53-4) | Leu-Ala-Pro-Ala-Ile | - Branched hydrophobic residues (Leu, Ile). - Proline disrupts α-helix formation. |

~612.7 |

Key Observations :

- Proline Content : Compounds with higher proline content (e.g., CAS 174753-70-9) exhibit increased rigidity due to proline’s cyclic structure, which restricts conformational flexibility .

- Hydrophobicity : The presence of Leu or Ile residues enhances hydrophobicity, influencing solubility and membrane interactions .

- Repetitive Motifs : The Ala-Ala repeat in the target peptide may stabilize β-sheet or polyproline II helices, similar to collagen-like structures .

Key Insights :

Biological Activity

L-Proline, specifically the compound L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl, is a peptide derivative that has garnered attention for its biological activities and potential applications in various fields. This article delves into its structure, biological functions, synthesis methods, and relevant case studies.

Structure and Properties

L-Proline is a naturally occurring amino acid characterized by its unique cyclic structure, which contributes to its distinctive properties. The compound L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl consists of multiple amino acid residues linked together, forming a peptide-like structure. Its molecular formula is , with a molecular weight of 538.6 g/mol.

Biological Functions

Protein Synthesis and Collagen Production

L-Proline plays a crucial role in protein synthesis and is essential for collagen production, which is vital for maintaining skin elasticity and joint health. Studies have shown that proline-rich peptides can stimulate fibroblast proliferation and collagen synthesis, thus enhancing tissue repair and regeneration.

Neuroprotective Effects

Research indicates that L-Proline may exhibit neuroprotective effects. It has been implicated in cellular stress responses, potentially aiding in the protection of neurons from oxidative stress and apoptosis.

Stabilization of Protein Conformations

The unique structure of L-Proline allows it to stabilize protein conformations and assist in the folding process of other proteins. This property makes it a valuable component in the design of peptide-based therapeutics.

Synthesis Methods

The synthesis of L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and liquid-phase methods. These techniques allow for the efficient production of this compound with high purity and yield.

Case Study 1: Prolidase Deficiency

A notable case study involved a female patient with prolidase deficiency, which affects the metabolism of proline-containing peptides. The patient exhibited elevated levels of iminopeptides in urine. Enzyme assays demonstrated that prolidase activity was significantly lower when hydrolyzing peptides containing proline compared to other amino acids. This deficiency highlights the importance of proline metabolism in human health and disease .

Case Study 2: Therapeutic Applications

In another study, researchers explored the potential therapeutic applications of proline-rich peptides in wound healing. The results indicated that these peptides could enhance fibroblast activity and collagen deposition, suggesting their utility in treating chronic wounds .

Comparative Analysis

To better understand the significance of L-Proline derivatives like L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl, a comparison with other amino acids is presented below:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Glycine | Amino Acid | Simplest amino acid; lacks chirality |

| L-Alanine | Amino Acid | Non-polar side chain; commonly found in proteins |

| L-Leucine | Amino Acid | Branched-chain amino acid; important for muscle synthesis |

| L-Valine | Amino Acid | Another branched-chain amino acid; hydrophobic |

| L-Proline | Amino Acid | Cyclic structure; stabilizes protein conformations |

L-Proline's bifunctional catalytic properties set it apart from simpler amino acids, allowing it to participate effectively in asymmetric synthesis and complex reactions not typically associated with these compounds.

Q & A

Q. What is the role of L-Proline in collagen biosynthesis and connective tissue maintenance?

L-Proline is a critical substrate for collagen synthesis, forming ≈15% of collagen's amino acid composition. Its cyclic structure introduces conformational rigidity, stabilizing triple-helix collagen fibrils . Methodologically, isotopic labeling (e.g., ¹³C-L-Proline) can track its incorporation into collagen during in vitro fibroblast cultures, while knockout models (e.g., prodh⁻/⁻ mice) reveal impaired wound healing due to collagen deficits .

Q. How does L-Proline influence GABA-ergic neurotransmission and cognitive function?

L-Proline acts as a GABA mimetic, binding to GABA receptors and modulating synaptic transmission. In Prodh-deficient mice, elevated CNS L-Proline disrupts high-frequency GABA-ergic signaling and gamma oscillations, impairing spatial memory . Electrophysiological assays (patch-clamp recordings) and in vivo microdialysis in rodent models are key methods to quantify its neuromodulatory effects .

Q. What experimental approaches are used to study L-Proline’s role in plant stress responses?

Exogenous L-Proline application (50–100 mg/L foliar spray) mitigates salt stress in plants by enhancing osmolyte accumulation and antioxidant activity. Split-plot designs with randomized blocks (e.g., calendula studies) assess morpho-physiological outcomes, while RT-qPCR quantifies stress-responsive genes like P5CS (Δ¹-pyrroline-5-carboxylate synthase) .

Advanced Research Questions

Q. How do contradictory findings on L-Proline’s vascular effects inform collagen metabolism research?

While L-Proline is essential for vascular collagen synthesis, elevated urinary L-Proline correlates with premature arterial stiffness in populations with nutrient deficiencies (e.g., black boys in the ASOS study). Mechanistically, excessive collagen cross-linking may reduce arterial elasticity. Researchers should combine metabolomics (LC-MS urinary profiling) with pulse wave velocity measurements to dissect dose-dependent effects .

Q. What methodologies resolve the dual role of L-Proline in neuroprotection vs. neuropsychiatric risk?

Prodh-knockout models show L-Proline’s GABA-mimetic properties impair hippocampal plasticity but enhance stress resilience. To address contradictions, optogenetic fMRI and single-cell RNA sequencing can map region-specific effects in the amygdala and prefrontal cortex .

Q. How can L-Proline-based deep eutectic solvents (DESs) optimize asymmetric catalysis in peptide synthesis?

DESs combining L-Proline (H-bond acceptor) with glycerol or p-toluenesulfonic acid (HBDs) achieve >90% enantiomeric excess in Michael additions. NMR titration and DFT simulations correlate DES polarity with catalytic efficiency, while Rietveld refinement of XRD data validates solvent structure-property relationships .

Q. What experimental strategies address conflicting data on L-Proline’s antioxidant vs. pro-oxidant effects?

In Trypanosoma cruzi, L-Proline scavenges ROS but exacerbates oxidative damage under drug stress. Redox-sensitive fluorescent probes (e.g., H2DCFDA) and CRISPR-interference of PRODH can delineate context-dependent roles. Parallel assays in human hepatocytes (e.g., CYP450 inhibition studies) are critical for translational validation .

Methodological Challenges and Innovations

Q. How can synchrotron X-ray diffraction advance structural studies of L-Proline pseudopolymorphs?

Synchrotron powder diffraction (e.g., at λ = 0.825 Å) resolves hydrogen-bonding networks in anhydrous L-Proline vs. monohydrates. Rietveld refinement quantifies lattice parameters (e.g., monoclinic P2₁ symmetry) and water-mediated H-bonding, critical for predicting solubility in peptide synthesis .

Q. What in silico tools improve the design of L-Proline-rich therapeutic peptides?

Molecular dynamics (MD) simulations (AMBER force field) predict how L-Proline’s rigidity influences peptide folding and receptor binding. For oligopeptides like L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-, Rosetta docking can optimize sequences for antimicrobial activity by screening against bacterial membrane targets .

Q. How do isotopic tracing and flux analysis quantify L-Proline metabolism in cancer models?

Stable isotope-resolved metabolomics (SIRM) with ¹⁵N-L-Proline tracks its conversion to hydroxyproline in hypoxic tumors. LC-HRMS coupled with metabolic flux analysis (MFA) identifies collateral pathways (e.g., glutamine-Proline crosstalk) that sustain collagen production in desmoplastic microenvironments .

Q. Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.